

An In-depth Technical Guide to 6-Nitro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Nitro-1,2,3,4-tetrahydroisoquinoline
Cat. No.:	B175790

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Nitro-1,2,3,4-tetrahydroisoquinoline**, a key synthetic intermediate in pharmaceutical research. This document details its chemical properties, potential synthesis strategies, and highlights its significance in the development of novel therapeutics, particularly in the field of neuropharmacology.

Core Compound Identification and Supplier Information

6-Nitro-1,2,3,4-tetrahydroisoquinoline is a nitro-substituted derivative of the versatile tetrahydroisoquinoline scaffold. It is commercially available primarily as a free base or as a hydrochloride salt.

Compound Name	CAS Number	Molecular Formula	Molecular Weight
6-Nitro-1,2,3,4-tetrahydroisoquinoline	186390-77-2	C ₉ H ₁₀ N ₂ O ₂	178.19 g/mol
6-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride	174648-98-7	C ₉ H ₁₁ ClN ₂ O ₂	214.65 g/mol

Table 1: Chemical Identification of **6-Nitro-1,2,3,4-tetrahydroisoquinoline** and its Hydrochloride Salt.

A variety of chemical suppliers offer **6-Nitro-1,2,3,4-tetrahydroisoquinoline** and its hydrochloride salt for research and development purposes. Notable suppliers include Santa Cruz Biotechnology, Guidechem, Lab-Chemicals.Com, 2a biotech, ChemicalBook, and Chem-Impex. Availability and purity should be confirmed with the respective supplier.

Physicochemical Properties and Handling

This compound is typically supplied as a solid. Proper storage is crucial to maintain its stability.

Property	Value
Appearance	Solid
Storage	Store at 2-8°C, under an inert atmosphere (e.g., Argon or Nitrogen)

Table 2: Physicochemical Properties and Recommended Storage Conditions.

Synthesis and Methodologies

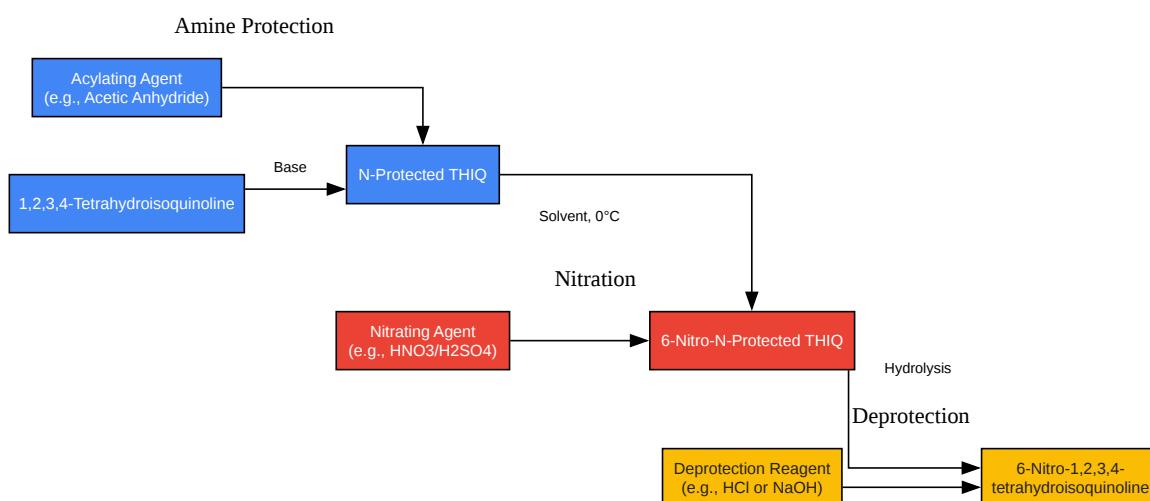
The synthesis of **6-Nitro-1,2,3,4-tetrahydroisoquinoline** typically involves the regioselective nitration of a protected 1,2,3,4-tetrahydroisoquinoline precursor. The choice of the nitrogen protecting group is critical to direct the nitration to the C-6 position of the isoquinoline ring.

Experimental Protocol: Regioselective Nitration (Illustrative)

The following protocol is based on established methods for the nitration of related heterocyclic systems and serves as a foundational methodology.^[1] Optimization of reaction conditions, including the choice of nitrating agent, solvent, and temperature, is essential for achieving high yield and regioselectivity.

Objective: To synthesize **6-Nitro-1,2,3,4-tetrahydroisoquinoline** via nitration of an N-protected precursor.

Materials:


- N-protected 1,2,3,4-tetrahydroisoquinoline (e.g., N-acetyl or N-trifluoroacetyl derivative)
- Nitrating agent (e.g., nitric acid, potassium nitrate)
- Sulfuric acid (or other strong acid catalyst)
- Appropriate organic solvent (e.g., dichloromethane, acetic acid)
- Reagents for deprotection (e.g., hydrochloric acid, sodium hydroxide)
- Standard laboratory glassware and safety equipment

Procedure:

- Protection of the Amine: The secondary amine of 1,2,3,4-tetrahydroisoquinoline is first protected to prevent side reactions and to direct the nitration. This can be achieved by reacting 1,2,3,4-tetrahydroisoquinoline with an appropriate acylating agent (e.g., acetic anhydride or trifluoroacetic anhydride) in the presence of a base.
- Nitration: The N-protected tetrahydroisoquinoline is dissolved in a suitable solvent and cooled to a low temperature (e.g., 0°C). A pre-cooled mixture of the nitrating agent and sulfuric acid is then added dropwise to the solution while maintaining the low temperature. The reaction is stirred for a specified period, and its progress is monitored by thin-layer chromatography (TLC).
- Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched with ice water and neutralized with a base. The product is then extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
- Deprotection: The nitro-substituted, N-protected intermediate is then subjected to a deprotection step to remove the protecting group and yield **6-Nitro-1,2,3,4-tetrahydroisoquinoline**. The conditions for deprotection will depend on the specific protecting group used.

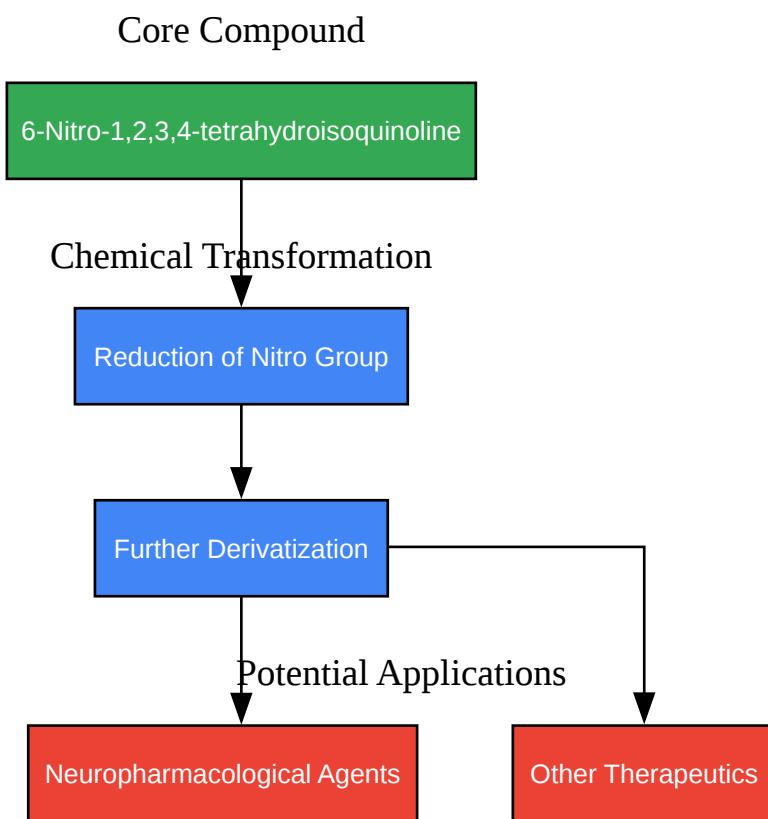
- Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to obtain the final product of high purity.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Click to download full resolution via product page

Caption: Synthetic workflow for **6-Nitro-1,2,3,4-tetrahydroisoquinoline**.

Applications in Drug Discovery and Development


6-Nitro-1,2,3,4-tetrahydroisoquinoline serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization.

Neuropharmacology

The tetrahydroisoquinoline scaffold is a well-established pharmacophore in neuropharmacology. Derivatives of this core structure have been investigated for their potential to modulate various central nervous system targets. While specific biological data for **6-Nitro-1,2,3,4-tetrahydroisoquinoline** is limited in the public domain, its structural similarity to other neuroactive compounds suggests its potential as a precursor for novel agents targeting neurological and psychiatric disorders.

Synthetic Intermediate

The primary application of **6-Nitro-1,2,3,4-tetrahydroisoquinoline** is as a synthetic intermediate. The presence of the nitro group allows for a range of chemical transformations, enabling the introduction of diverse functionalities to the aromatic ring. This versatility makes it a valuable tool for medicinal chemists in the design and synthesis of compound libraries for high-throughput screening.

[Click to download full resolution via product page](#)

Caption: Role as a versatile synthetic intermediate.

Conclusion

6-Nitro-1,2,3,4-tetrahydroisoquinoline is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its well-defined chemical properties and its utility as a synthetic intermediate make it a key component in the exploration of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully elucidate their potential in medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Nitro-1,2,3,4-tetrahydroisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175790#6-nitro-1-2-3-4-tetrahydroisoquinoline-cas-number-and-supplier>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com